3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine
Overview
Description
3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine: is a compound known for its unique electronic properties. It is a derivative of carbazole and pyridine, and its molecular formula is C41H27N3 with a molecular weight of 561.67 g/mol . This compound is primarily used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine typically involves the reaction of carbazole derivatives with pyridine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling . These reactions are carried out in the presence of a base and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,5-dione derivatives, while reduction may produce partially hydrogenated products .
Scientific Research Applications
Chemistry: In chemistry, 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is used as a building block for synthesizing more complex molecules. Its unique electronic properties make it valuable in the development of new materials for electronic applications .
Biology and Medicine: While its primary applications are in electronics, research is ongoing to explore its potential in biological and medical fields. Its structural properties may allow it to interact with biological molecules in unique ways, potentially leading to new therapeutic agents .
Industry: In the industry, this compound is extensively used in the production of OLEDs and other optoelectronic devices. Its ability to emit blue light through excited state intermolecular charge transfer makes it a crucial component in the development of high-efficiency light-emitting devices .
Mechanism of Action
The mechanism by which 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine exerts its effects is primarily through its role as an electron donor. It achieves blue-light emission by the excited state intermolecular charge transfer process . This involves the transfer of an electron from the carbazole moiety to the pyridine moiety, resulting in the emission of light .
Comparison with Similar Compounds
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine: Another carbazole-pyridine derivative used in OLEDs.
9,10-Dihydro-9,9-dimethyl-10-(3-(6-(3-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyridin-2-yl)phenyl acridin (DDMACPy): A pyridine-containing bipolar host material with high triplet energy.
N-(3-(6-(3-(diphenyl amino)phenyl)pyridin-2-yl)phenyl)-N-phenylbenzenamine (DTPAPy): Another modified host material for OLEDs.
Uniqueness: 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is unique due to its specific electronic properties and its ability to achieve blue-light emission through excited state intermolecular charge transfer. This makes it particularly valuable in the development of high-efficiency OLEDs and other optoelectronic devices .
Biological Activity
3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research, neuroprotection, and electronic applications. This article summarizes the current understanding of its biological activity, supported by various studies and findings.
Chemical Structure
The compound features a pyridine core substituted with two 3-(9H-carbazol-9-yl)phenyl groups. This unique structure contributes to its electronic properties and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antiproliferative Effects : Studies have shown that derivatives of carbazole compounds can inhibit the growth of several cancer cell lines. For instance, N-substituted carbazoles have demonstrated antiproliferative activity against ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145) with MIC values ranging from 8 to 20 µM .
- Neuroprotective Properties : Compounds related to carbazole have been observed to protect neuronal cells from injury induced by glutamate. Notably, certain derivatives were effective at concentrations as low as 3 µM due to their antioxidative properties .
Antiproliferative Activity
A study focused on N-substituted carbazoles reported their ability to inhibit pim-kinase activity with IC50 values in the nanomolar range (46–75 nM). These compounds showed potent activity against human cancer cell lines, indicating their potential as therapeutic agents .
Compound | IC50 (nM) | Cancer Cell Line | MIC (µM) |
---|---|---|---|
N-substituted carbazole | 46–75 | PA1, PC3, DU145 | 8–20 |
Neuroprotective Effects
Research highlighted the neuroprotective effects of various carbazole derivatives against oxidative stress. For example, specific N-alkylcarbazole derivatives promoted an increase in soluble amyloid-β (Aβ) peptides, which is relevant in Alzheimer's disease research . The neuroprotective activity was attributed to an antioxidative mechanism that did not rely on glutathione (GSH).
Compound | Concentration (µM) | Neuroprotective Activity |
---|---|---|
Carbazole derivative | 3 | Significant protection against glutamate-induced injury |
Bulky substituents (e.g., methoxy-phenyl) | 30 | Enhanced neuroprotection |
Case Studies
- Antiproliferative Activity in Cancer Research : A series of studies demonstrated that specific derivatives of carbazole showed marked inhibition of cancer cell proliferation. The combination of structural modifications on the carbazole core significantly influenced their biological activity.
- Neuroprotection in Neurodegenerative Models : In animal models with induced neurodegeneration, compounds derived from carbazole exhibited protective effects on neuronal survival and function, suggesting their potential use in treating neurodegenerative diseases.
Properties
IUPAC Name |
9-[3-[5-(3-carbazol-9-ylphenyl)pyridin-3-yl]phenyl]carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H27N3/c1-5-19-38-34(15-1)35-16-2-6-20-39(35)43(38)32-13-9-11-28(24-32)30-23-31(27-42-26-30)29-12-10-14-33(25-29)44-40-21-7-3-17-36(40)37-18-4-8-22-41(37)44/h1-27H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHOGVHFPFGPIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CN=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101199631 | |
Record name | 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101199631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013405-25-8 | |
Record name | 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1013405-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101199631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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